SB-649868 - 380899-24-1

SB-649868

Catalog Number: EVT-282232
CAS Number: 380899-24-1
Molecular Formula: C26H24FN3O3S
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-N-((1-(5-(4-Fluorophenyl)-2-methylthiazole-4-carbonyl)piperidin-2-yl)methyl)benzofuran-4-carboxamide, commonly referred to as SB-649868, is a synthetic compound developed by GlaxoSmithKline. [] It is classified as a dual orexin receptor antagonist (DORA), meaning it blocks the activity of both orexin receptor subtypes, OX1R and OX2R. [] This compound has been the subject of extensive research for its potential use in the treatment of sleep disorders, particularly insomnia. SB-649868's ability to modulate the orexin system, which plays a crucial role in regulating sleep-wake cycles, has made it a valuable tool for studying sleep architecture and the underlying mechanisms of insomnia.

Future Directions
  • Selective vs. Dual Orexin Receptor Antagonism: Further research is needed to fully elucidate the benefits and drawbacks of selectively targeting OX2R versus dual antagonism with compounds like SB-649868. This includes investigating long-term effects on sleep architecture, potential side effects, and the therapeutic potential for specific sleep disorders. []
  • Understanding Kinetic Properties: Research suggests that SB-649868 exhibits slow binding kinetics to orexin receptors, which may have implications for its duration of action and the interpretation of pharmacokinetic data. [] Further investigation of these kinetic properties is crucial for optimizing dosing regimens and predicting clinical efficacy.
  • Exploring Therapeutic Applications Beyond Insomnia: Given the involvement of the orexin system in various physiological processes, future research could explore the potential applications of SB-649868 or similar DORAs in treating other conditions, such as narcolepsy, anxiety disorders, or addiction. [, ]

Almorexant

  • Compound Description: Almorexant is a dual orexin receptor antagonist (DORA) that has been investigated for the treatment of insomnia. It acts by blocking both orexin-1 (OX1R) and orexin-2 (OX2R) receptors, which are involved in the regulation of sleep and wakefulness. Almorexant demonstrated significant improvements in clinically relevant sleep parameters in animal models and patients with insomnia, but its development was halted. []
  • Relevance: Almorexant is structurally similar to SB-649868 and shares its mechanism of action as a DORA. [] Both compounds have been investigated for their potential in treating insomnia.

Suvorexant (MK-4305)

  • Compound Description: Suvorexant is a DORA that has been approved by the Food and Drug Administration for the treatment of insomnia. It effectively blocks both OX1R and OX2R, promoting sleep by inhibiting orexin signaling. [] Suvorexant has demonstrated efficacy and tolerability in Phase II and III trials. [] In mouse models, suvorexant primarily increased REM sleep, potentially disturbing sleep architecture by selectively increasing REM sleep in the first 4 hours after dosing. [, ]

Filorexant (MK-6096)

  • Compound Description: Filorexant is another DORA investigated for the treatment of insomnia. It blocks both OX1R and OX2R, aiming to improve sleep quality and duration. []
  • Relevance: Similar to SB-649868, filorexant is a DORA, indicating they share a common mechanism of action by targeting both orexin receptors. []

JNJ-10397049

  • Relevance: Unlike SB-649868, which targets both OX1R and OX2R, JNJ-10397049 selectively blocks only OX2R. [] This difference highlights the potential for different sleep-related effects depending on the targeted orexin receptor subtype.

GSK-1059865

  • Relevance: In contrast to SB-649868, which blocks both OX1R and OX2R, GSK-1059865 specifically targets OX1R. [] This selectivity allows for investigating the distinct roles of each orexin receptor subtype in sleep regulation.
  • Compound Description: IPSU is an orally bioavailable, brain-penetrant OX2R-preferring antagonist. [] In mouse models, IPSU increased sleep primarily by increasing NREM sleep, contrasting with suvorexant, which mainly increased REM sleep. [, ] During the inactive phase, IPSU had no effect on NREM or REM sleep, suggesting a reduced tendency for disrupting sleep architecture compared to DORAs. [] Additionally, IPSU binds rapidly and reaches equilibrium quickly in binding and functional assays, unlike other "dual" antagonists that may take hours. []
  • Relevance: While SB-649868 is a DORA, IPSU preferentially targets OX2R. [] This difference leads to distinct effects on sleep architecture, with IPSU potentially offering a more balanced approach by primarily promoting NREM sleep and minimizing REM sleep disruption. [, ]
  • Compound Description: [14C]SB-649868 is a radiolabeled form of SB-649868 used in a human study to determine the drug's disposition and metabolic pathway. [] Results showed that SB-649868 is primarily metabolized via oxidation of the benzofuran ring. []
  • Relevance: This compound is directly relevant as it is a radiolabeled version of SB-649868, used to study the drug's pharmacokinetics and metabolism within the body. []
  • Compound Description: M98 is an unusual hemiaminal metabolite of SB-649868, formed by oxidation of the benzofuran ring and subsequent rearrangement. [] It was identified as one of the principal circulating components in plasma extracts following SB-649868 administration. []
  • Relevance: As a major metabolite of SB-649868, M98 provides insight into the drug's breakdown pathway within the body. [] Its presence in plasma suggests potential pharmacological activity, although this hasn't been directly investigated.

M25 ([2-({[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]amino}carbonyl)-6-hydroxyphenyl]acetic acid; GSK2329158)

  • Compound Description: M25 is a carboxylic acid metabolite of SB-649868, formed by the opening of the benzofuran ring. [] It was identified as the principal metabolite in excreta (urine and feces), representing at least 12% of the administered dose. []
  • Relevance: M25 is a significant metabolite of SB-649868, highlighting the importance of benzofuran ring opening in the drug's metabolism. [] Its presence in excreta indicates its role in the elimination of SB-649868 from the body.

ACT-462206

  • Compound Description: ACT-462206 is a new, potent, and selective DORA. [] It effectively inhibits the stimulating effects of orexin peptides at both OX1R and OX2R. [] Preclinical studies show that it promotes both non-REM and REM sleep while maintaining natural sleep architecture in rats and dogs. [] ACT-462206 also exhibits anxiolytic-like properties in rats without negatively impacting cognition or motor function. []
  • Relevance: ACT-462206 shares a similar mechanism of action with SB-649868 by antagonizing both orexin receptors. [] Both compounds are investigated for their potential in treating insomnia. ACT-462206 shows promising preclinical data, indicating its potential as a future therapeutic agent. []
Source and Classification

SB-649868 is classified under the category of pharmacological agents specifically targeting orexin receptors. Its chemical formula is C26H24FN3O3SC_{26}H_{24}FN_{3}O_{3}S with a molar mass of 477.55 g/mol. The compound is recognized for its ability to selectively inhibit both orexin-1 and orexin-2 receptors, which are implicated in the regulation of arousal, wakefulness, and appetite .

Synthesis Analysis

The synthesis of SB-649868 involves several key steps that utilize specific reagents and conditions to achieve the desired product. The synthesis process typically includes:

  1. Reagents: The synthesis employs various reagents such as Cs2CO3Cs_2CO_3 (cesium carbonate) and dry dimethyl sulfoxide (DMSO).
  2. Reaction Conditions: The reaction is conducted at elevated temperatures (around 50 °C) to facilitate the formation of the desired compound.
  3. Purification: After synthesis, the product undergoes purification using reverse phase semi-preparative high-performance liquid chromatography (HPLC), ensuring high purity levels necessary for pharmacological evaluation.
  4. Final Formulation: The final product is reformulated into an isotonic solution suitable for clinical use, involving solid-phase extraction techniques .
Molecular Structure Analysis

The molecular structure of SB-649868 is characterized by its complex arrangement of atoms, which includes:

  • Core Structure: The compound contains a phenylcyclopropane framework that is pivotal for its biological activity.
  • Functional Groups: It features various functional groups including amides and sulfonamides that enhance its interaction with orexin receptors.
  • 3D Conformation: Advanced modeling techniques can be employed to visualize the three-dimensional conformation of SB-649868, which is crucial for understanding its binding affinity and selectivity towards orexin receptors .
Chemical Reactions Analysis

SB-649868 participates in several chemical reactions during its synthesis and in biological systems:

  1. Formation Reactions: The initial formation involves nucleophilic substitutions and coupling reactions that create the core structure.
  2. Stability Studies: Understanding the stability of SB-649868 under various conditions (e.g., pH changes, temperature variations) is essential for predicting its behavior in biological systems.
  3. Metabolic Pathways: In vivo studies may reveal how SB-649868 is metabolized, including potential pathways leading to active or inactive metabolites .
Mechanism of Action

The mechanism of action for SB-649868 revolves around its antagonistic effects on orexin receptors:

  1. Receptor Binding: SB-649868 binds selectively to both orexin-1 and orexin-2 receptors, blocking their activity.
  2. Physiological Effects: By inhibiting these receptors, SB-649868 promotes sleep by reducing wakefulness and increasing sleep maintenance.
  3. Pharmacokinetics: Clinical studies have demonstrated that pharmacokinetic parameters such as maximum concentration (CmaxC_{max}) and time to reach maximum concentration (tmaxt_{max}) are crucial for understanding its efficacy in promoting sleep .
Physical and Chemical Properties Analysis

The physical and chemical properties of SB-649868 include:

  • Solubility: It exhibits solubility in organic solvents like ethanol and DMSO but may have limited solubility in water.
  • Stability: The compound's stability under physiological conditions is critical for its effectiveness as a therapeutic agent.
  • Melting Point: Detailed thermal analysis may provide insights into its melting point and phase transitions .
Applications

SB-649868 has been primarily investigated for its applications in treating insomnia:

  1. Clinical Trials: Phase I and II clinical trials have shown promising results in improving sleep latency and total sleep time compared to placebo treatments.
  2. Potential Use Cases: Beyond insomnia, there may be potential applications in other sleep disorders or conditions characterized by dysregulation of wakefulness.
  3. Research Tool: As a dual orexin receptor antagonist, SB-649868 serves as a valuable research tool for studying the role of orexin signaling in sleep-wake regulation .
Molecular Pharmacology of SB-649868

Dual Orexin Receptor Antagonism Mechanisms

SB-649868 (N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide) is a potent, orally active dual orexin receptor antagonist (DORA) targeting both OX₁R and OX₂R subtypes with near-equal affinity. Its discovery stemmed from efforts to develop insomnia therapeutics that selectively inhibit orexin-mediated arousal pathways without the non-selective neurological effects of GABAergic drugs [4] [7]. Orexin receptors (OX₁R and OX₂R) are class A G protein-coupled receptors (GPCRs) primarily coupling to Gq/11 proteins, leading to phospholipase C activation, inositol trisphosphate (IP₃) accumulation, and intracellular calcium mobilization [6] [7]. SB-649868 competitively blocks orexin-A binding at both receptors, attenuating downstream excitatory signaling in neurons regulating wakefulness [1] [10].

Selective Binding Kinetics at OX₁ and OX₂ Receptors

Radioligand binding studies using [³H]ACT-078573 reveal SB-649868’s high affinity for human orexin receptors, with pKᵢ values of 9.27 (OX₁R) and 8.91 (OX₂R) [2] [6]. Kinetic analyses using the Motulsky-Mahan model demonstrate distinct dissociation patterns:

  • OX₁R: Slow dissociation half-life (t₁/₂ = 35.91 min)
  • OX₂R: Faster dissociation (t₁/₂ = 8.09 min) [2] [10]

This divergence reflects structural differences in receptor binding pockets. SB-649868’s thiazole-carboxamide scaffold forms stable hydrogen bonds with OX₁R’s transmembrane domains (e.g., Tyr₃.₃₃ and His₃.₃₇), prolonging occupancy. At OX₂R, weaker hydrophobic interactions accelerate disengagement [6] [10]. Equilibrium is reached slowly (hours) in functional assays, complicating in vitro affinity comparisons under non-steady-state conditions [10].

  • Table 1: Binding Kinetics of SB-649868 at Human Orexin Receptors
    ParameterOX₁ ReceptorOX₂ Receptor
    pKᵢ9.278.91
    Dissociation t₁/₂ (min)35.918.09
    Kon (M⁻¹min⁻¹)2.1 × 10⁷3.8 × 10⁶
    Koff (min⁻¹)0.0190.086
    Data derived from competition binding with [³H]ACT-078573 [2] [6]

Functional Antagonism in Inositol-1-Phosphate Accumulation Assays

Functional efficacy was quantified using IP₁ accumulation assays in CHO cells expressing recombinant human OX₁R or OX₂R. SB-649868 antagonized orexin-A-induced IP₁ production with pKB values of 9.67 (OX₁R) and 9.64 (OX₂R), confirming balanced dual antagonism [2] [6]. Key findings include:

  • Concentration-dependent rightward shifts in orexin-A concentration-response curves (CRCs) at both receptors [6].
  • Maximal response suppression: At 30 nM, SB-649868 depressed orexin-A efficacy by 40–50% at OX₁R, indicating non-surmountable antagonism [2] [6].
  • Lack of intrinsic activity: No inverse agonism observed in constitutively active receptor systems [10].

In rodent models, this functional blockade translates to reduced wake time and increased REM sleep without altering slow-wave sleep (SWS) architecture—unlike GABAergic zolpidem, which enhances SWS and suppresses REM [4].

  • Table 2: Functional Antagonism of SB-649868 in IP₁ Accumulation Assays
    ReceptorpKBMaximal Suppression (%)CRC Shift (Fold)
    OX₁R9.67 ± 0.0345 ± 6120
    OX₂R9.64 ± 0.0742 ± 595
    Data from Faedo et al. (2012) using CHO-K1 cells [2] [6]

Surmountability Profiles and Receptor Off-Rate Dynamics

SB-649868 exhibits non-surmountable antagonism at OX₁R, characterized by depression of orexin-A’s maximal response in CRC studies. This contrasts with surmountable antagonists like JNJ-10397049, which cause parallel rightward shifts without efficacy reduction [2] [6]. Mechanistically:

  • Slow off-rates at OX₁R (Koff = 0.019 min⁻¹) prolong receptor occupancy, preventing full agonist displacement during assay periods [2] [10].
  • Moderate off-rates at OX₂R (Koff = 0.086 min⁻¹) permit partial surmountability at high orexin-A concentrations [6].

The kinetic basis for non-surmountability is illustrated by the kinetic occupancy principle: Ligands with t₁/₂ > assay duration behave insurmountably because equilibrium is not achieved. SB-649868’s OX₁R t₁/₂ (35.91 min) exceeds typical 30-min IP₁ assay windows, while its OX₂R t₁/₂ (8.09 min) allows near-equilibrium conditions [2] [10]. Physiological implications include sustained suppression of orexin-driven arousal and REM latency reduction—effects observed clinically in primary insomnia patients [1] [4].

  • Table 3: Surmountability and Kinetic Profiles of Orexin Antagonists
    CompoundReceptorDissociation t₁/₂ (min)Surmountability
    SB-649868OX₁R35.91Non-surmountable
    OX₂R8.09Partially surmountable
    AlmorexantOX₁R5.79Partially surmountable
    OX₂R69.71Non-surmountable
    JNJ-10397049OX₁R0.19Surmountable
    OX₂R0.60Surmountable
    Comparative data from functional IP₁ assays [2] [6] [10]

Properties

CAS Number

380899-24-1

Product Name

SB-649868

IUPAC Name

N-[[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide

Molecular Formula

C26H24FN3O3S

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C26H24FN3O3S/c1-16-29-23(24(34-16)17-8-10-18(27)11-9-17)26(32)30-13-3-2-5-19(30)15-28-25(31)21-6-4-7-22-20(21)12-14-33-22/h4,6-12,14,19H,2-3,5,13,15H2,1H3,(H,28,31)/t19-/m0/s1

InChI Key

ZJXIUGNEAIHSBI-IBGZPJMESA-N

SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCCC3CNC(=O)C4=C5C=COC5=CC=C4

Solubility

Soluble in DMSO

Synonyms

(14C)SB 649868
(14C)SB-649868
(14C)SB649868
N-((1-((5-(4-fluorophenyl)-2-methyl-4-thiazolyl)carbonyl)-2-piperidinyl)methyl)-4-benzofurancarboxamide
SB 649868
SB-649868
SB649868

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCCC3CNC(=O)C4=C5C=COC5=CC=C4

Isomeric SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCC[C@H]3CNC(=O)C4=C5C=COC5=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.